

Application Notes and Protocols: Design and Methodology of Dalcetrapib Clinical Trials

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Compound of Interest

Compound Name: *Dalcetrapib*

Cat. No.: *B1669777*

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Introduction

Dalcetrapib, a Cholesteryl Ester Transfer Protein (CETP) modulator, has been the subject of extensive clinical investigation to determine its efficacy in reducing cardiovascular events. The initial pivotal phase III trial, dal-OUTCOMES, yielded neutral results, failing to demonstrate a significant benefit in a broad population of patients with recent acute coronary syndrome (ACS) despite raising high-density lipoprotein (HDL) cholesterol levels.[1][2] However, a subsequent retrospective pharmacogenomic analysis of the dal-OUTCOMES data revealed a potential interaction between **dalcetrapib** and a specific genetic variant in the adenylate cyclase type 9 (ADCY9) gene.[3] This led to the design and execution of the dal-GenE trial, a prospective study aimed at evaluating the efficacy of **dalcetrapib** in a genetically defined patient population.[4] These trials represent a significant case study in the evolution of cardiovascular drug development towards a precision medicine approach.

Mechanism of Action and Pharmacogenomic Hypothesis

Dalcetrapib is a thioester that is rapidly hydrolyzed to its active thiol form.[5] This active metabolite forms a disulfide bond with a cysteine residue in CETP, inducing a conformational change that modulates its activity.[5] Unlike other CETP inhibitors that significantly block the transfer of cholesteryl esters and triglycerides, **dalcetrapib** appears to have a more selective effect, preserving some aspects of HDL maturation.[6]

The key pharmacogenomic finding from the dal-OUTCOMES trial was the association between the clinical response to **dalcetrapib** and the single nucleotide polymorphism (SNP) rs1967309

in the ADCY9 gene.[7][8] Patients with the AA genotype at this locus showed a significant reduction in cardiovascular events when treated with **dalcetrapib**, whereas those with the GG genotype experienced an increased risk, and the AG heterozygotes had a neutral outcome.[9] The proposed mechanism for this interaction involves the interplay between **dalcetrapib**, CETP, and ADCY9 in macrophages within the arterial wall, potentially affecting cholesterol efflux and inflammatory pathways.[10][11]

Clinical Trial Design and Methodology

The dal-OUTCOMES and dal-GenE trials were both large, multicenter, randomized, double-blind, placebo-controlled studies. However, their patient populations and primary objectives differed significantly, reflecting the shift from a broad-based to a genetically targeted approach.

dal-OUTCOMES Trial

The dal-OUTCOMES trial was designed to assess the efficacy and safety of **dalcetrapib** in a general population of patients with a recent ACS.[12]

Patient Population: The trial enrolled approximately 15,871 patients who had experienced an ACS 4 to 12 weeks prior to randomization.[1][12] There were no specific genetic criteria for inclusion.

Treatment: Patients were randomized to receive either 600 mg of **dalcetrapib** daily or a matching placebo, in addition to standard evidence-based care for ACS.[1][13]

Primary Endpoint: The primary efficacy endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[1][14]

dal-GenE Trial

The dal-GenE trial was a prospective pharmacogenomic study designed to test the hypothesis that **dalcetrapib** reduces cardiovascular events specifically in patients with the AA genotype at rs1967309 in the ADCY9 gene.[4][9]

Patient Population: This trial enrolled 6,147 patients who had a recent ACS (within 1-3 months) and were confirmed to have the AA genotype at rs1967309 in the ADCY9 gene through a

validated genetic test.[9][15]

Treatment: Similar to dal-OUTCOMES, patients were randomized to receive either 600 mg of **dalcetrapib** daily or a matching placebo.[9][15]

Primary Endpoint: The primary endpoint was the time from randomization to the first occurrence of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[15][16]

Data Presentation

The following tables summarize the key design features and outcomes of the dal-OUTCOMES and dal-GenE trials.

Table 1: Comparison of dal-OUTCOMES and dal-GenE Trial Designs

Feature	dal-OUTCOMES	dal-GenE
Study Objective	To evaluate the efficacy and safety of dalcetrapib in patients with recent ACS.[12]	To test the pharmacogenetic hypothesis of dalcetrapib's efficacy in patients with recent ACS and the AA genotype at rs1967309 in the ADCY9 gene. [9][15]
Patient Population	Patients with a recent ACS (4-12 weeks prior).[12]	Patients with a recent ACS (1-3 months prior) and the AA genotype at rs1967309 in the ADCY9 gene.[9][15]
Sample Size	15,871 patients.[1]	6,147 patients.[15]
Treatment Arms	Dalcetrapib 600 mg daily vs. Placebo.[1]	Dalcetrapib 600 mg daily vs. Placebo.[15]
Primary Endpoint	Composite of CHD death, nonfatal MI, ischemic stroke, unstable angina, or resuscitated cardiac arrest.[1][14]	Composite of cardiovascular death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke.[15][16]
Genetic Screening	None for enrollment; retrospective GWAS performed.[3]	Mandatory prospective screening for the AA genotype at rs1967309 in the ADCY9 gene.[9]

Table 2: Summary of Key Outcomes

Outcome	dal-OUTCOMES (Overall Population)	dal-OUTCOMES (AA Genotype Subgroup)	dal-GenE (AA Genotype Population)
Primary Endpoint Event Rate (Dalcetrapib)	8.3% [13]	Data suggests a 39% reduction in events compared to placebo. [7] [17]	9.5% [15]
Primary Endpoint Event Rate (Placebo)	8.0% [13]	-	10.6% [15]
Hazard Ratio (HR)	1.04 (95% CI: 0.93- 1.16) [13]	0.61 (95% CI: 0.41- 0.92) [17]	0.88 (95% CI: 0.75- 1.03) [15]
P-value	0.52 [13]	-	0.12 [15]
Effect on HDL-C	~31-40% increase from baseline. [1] [18]	No significant difference in HDL-C change between genotypes. [10]	Not reported as a primary outcome, but expected to be similar to dal-OUTCOMES.
Effect on LDL-C	Minimal effect. [1] [18]	-	Not reported as a primary outcome.

Experimental Protocols

Genetic Screening and Genotyping in dal-GenE

A critical methodological component of the dal-GenE trial was the prospective genetic screening of potential participants.

Objective: To identify and enroll patients with the AA genotype at the rs1967309 locus in the ADCY9 gene.

Protocol:

- Sample Collection: Whole blood samples were collected from patients who met the clinical inclusion criteria for the trial.[\[9\]](#)[\[19\]](#)

- DNA Extraction: DNA was extracted from the whole blood samples in a central laboratory.[9]
- Genotyping Assay: A validated real-time polymerase chain reaction (PCR) test, the cobas® ADCY9 genotype system, was used to determine the genotype at the rs1967309 locus.[9][19]
- Result Reporting: The genotyping results were made available to the clinical research sites within 2-4 days of the blood draw to facilitate timely enrollment of eligible patients.[9][19]

Genome-Wide Association Study (GWAS) on dal-OUTCOMES Data

The pharmacogenomic hypothesis for **dalcetrapib** was generated from a retrospective GWAS performed on a subset of the dal-OUTCOMES participants.

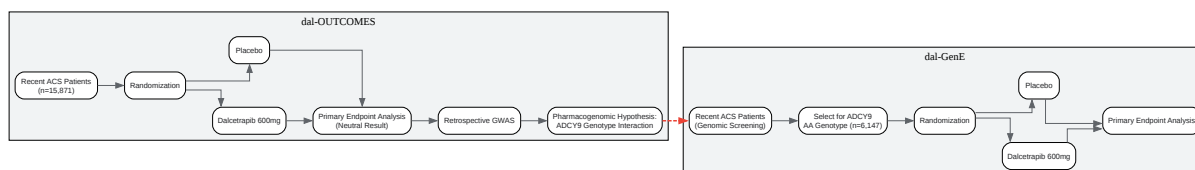
Objective: To identify genetic variants associated with the cardiovascular outcomes in patients treated with **dalcetrapib**.

Protocol:

- Cohort Selection: A discovery cohort of 5,749 patients from the dal-OUTCOMES trial was selected for the GWAS.[7][17]
- Genotyping: DNA samples from these patients were genotyped using a high-density SNP array (e.g., Illumina HumanOmni2.5Exome BeadChip).[20]
- Statistical Analysis: A genome-wide association analysis was conducted to test for an interaction between each SNP, the treatment assignment (**dalcetrapib** vs. placebo), and the primary cardiovascular endpoint.[7]
- Signal Identification and Validation: A significant association was identified for SNPs in the ADCY9 gene, with rs1967309 being a prominent marker.[7][17] These findings were then supported by data from a smaller imaging trial, dal-PLAQUE-2.[17]

Visualizations

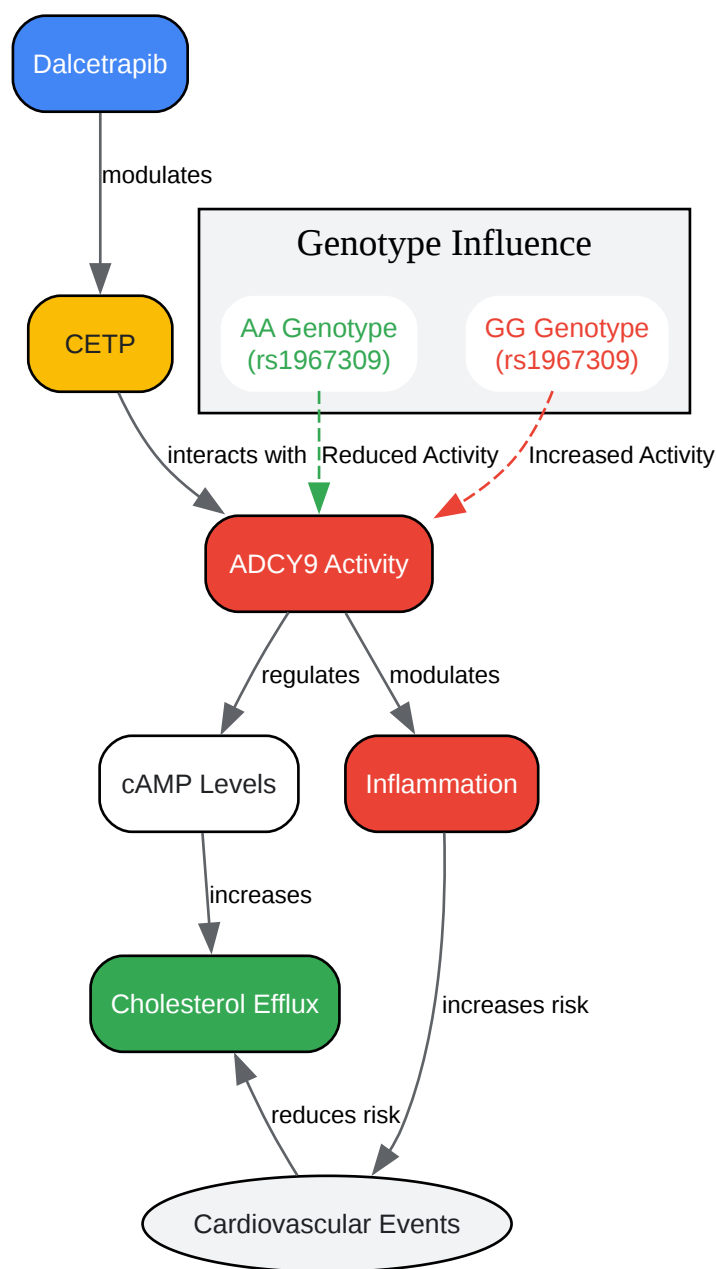
Dalcetrapib Clinical Trial Workflow



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Caption: Workflow from the broad dal-OUTCOMES trial to the targeted dal-GenE trial.

Proposed Mechanism of Dalcetrapib and ADCY9 Interaction



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Caption: Hypothesized interaction of **Dalcetrapib**, CETP, and ADCY9 genotypes.

Conclusion

The journey of **dalcetrapib** from the broad-based dal-OUTCOMES trial to the genetically targeted dal-GenE trial exemplifies the growing importance of pharmacogenomics in drug development. While **dalcetrapib** did not ultimately demonstrate a statistically significant benefit in the dal-GenE trial's primary endpoint, the study provided valuable insights into the potential

for precision medicine in cardiovascular disease. The methodologies employed, particularly the prospective genotyping and the initial GWAS that generated the hypothesis, serve as a roadmap for future investigations into gene-drug interactions in complex diseases. These trials underscore the complexity of HDL metabolism and its role in atherosclerosis, highlighting that simply raising HDL levels may not be sufficient to confer cardiovascular benefit, and that the genetic context of an individual can be a critical determinant of therapeutic response.

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